molecular formula C10H6Cl2F2O3 B13728838 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13728838
M. Wt: 283.05 g/mol
InChI Key: WKANJZCFSSLBSI-OWOJBTEDSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid is a chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a cinnamic acid backbone, making it a valuable molecule in various fields of study.

Preparation Methods

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

2,4-Dichloro-6-(difluoromethoxy)cinnamic acid can be compared with other similar compounds, such as:

    2,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    6-(Difluoromethoxy)cinnamic acid: Lacks the chlorine atoms, leading to different chemical properties and uses.

    2,4-Dichloro-6-methoxycinnamic acid: Contains a methoxy group instead of a difluoromethoxy group, resulting in distinct characteristics.

These comparisons highlight the unique features of 2,4-Dichloro-6-(difluoromethoxy)cinnamic acid, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-5-3-7(12)6(1-2-9(15)16)8(4-5)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+

InChI Key

WKANJZCFSSLBSI-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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